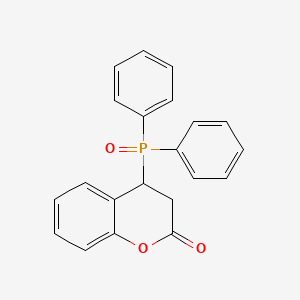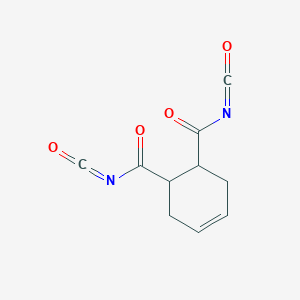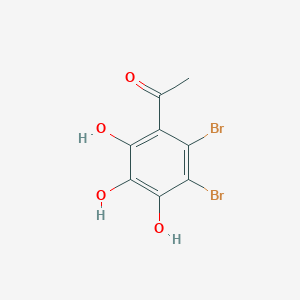
Henheptacontanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Henheptacontanoic acid, also known as heptadecanoic acid, is a saturated fatty acid with the chemical formula C17H34O2. It is a long-chain fatty acid that is found in trace amounts in dairy products and certain types of fish. This compound is of interest due to its potential health benefits and its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Henheptacontanoic acid can be synthesized through several methods:
Oxidation of Alkylbenzenes: This involves the oxidation of a substituted alkylbenzene with potassium permanganate (KMnO4) to yield the corresponding carboxylic acid.
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as Dess-Martin periodinane or alkaline KMnO4.
Hydrolysis of Nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO2) to yield a metal carboxylate, followed by protonation to give the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of triglycerides found in natural fats and oils. The fatty acids are then separated and purified through distillation and crystallization processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form the corresponding alcohol, heptadecanol.
Substitution: The carboxyl group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives.
Reduction Products: Heptadecanol.
Substitution Products: Esters, amides, and other derivatives.
Aplicaciones Científicas De Investigación
Henheptacontanoic acid has several scientific research applications:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acids.
Biology: It is studied for its role in cellular metabolism and its potential health benefits.
Medicine: Research suggests that this compound may have anti-inflammatory and cardioprotective properties.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
Henheptacontanoic acid exerts its effects through various biochemical pathways:
Comparación Con Compuestos Similares
Henheptacontanoic acid can be compared with other similar fatty acids:
Pentadecanoic Acid (C150): Another odd-chain fatty acid with similar metabolic pathways.
Stearic Acid (C180): A saturated fatty acid with one more carbon atom, commonly found in animal fats and cocoa butter.
Palmitic Acid (C160): A saturated fatty acid with two fewer carbon atoms, widely present in palm oil and meat.
Uniqueness: this compound is unique due to its odd number of carbon atoms, which is less common among naturally occurring fatty acids. This structural feature influences its metabolic pathways and potential health benefits.
Propiedades
Número CAS |
63943-90-8 |
|---|---|
Fórmula molecular |
C71H142O2 |
Peso molecular |
1027.9 g/mol |
Nombre IUPAC |
henheptacontanoic acid |
InChI |
InChI=1S/C71H142O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71(72)73/h2-70H2,1H3,(H,72,73) |
Clave InChI |
ALUJAMCQVDXYKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)


![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)


![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14488491.png)


![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)
